N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-nitrobenzenecarboxamide
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers. It also includes its appearance and state under normal conditions .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This includes the reactants used, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using various spectroscopic methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reagents and conditions needed for the reaction, as well as the products formed .Physical and Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are pivotal in the degradation of recalcitrant compounds in environmental samples, including water and wastewater. For instance, the degradation pathways and biotoxicity of by-products formed during the treatment of acetaminophen, a common pharmaceutical, have been extensively studied. These processes lead to the generation of various kinetic and mechanistic insights, which could be relevant when considering the environmental impact and degradation behavior of complex organic compounds similar to "N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-nitrobenzenecarboxamide" (Qutob et al., 2022).
Analytical Methods in Chemical Research
The development of sensitive and accurate analytical methods, such as LC-MS/MS, is crucial for identifying and quantifying chemical compounds and their degradation products in various matrices. Research into the stability and degradation pathways of chemicals like nitisinone provides a framework for studying other complex molecules. Understanding these methodologies is essential for investigating the behavior, stability, and potential environmental impacts of specific compounds (Barchańska et al., 2019).
Synthetic Pathways and Chemical Intermediates
The synthesis of complex organic molecules often involves multiple steps, including the use of protecting groups and the creation of key intermediates. Studies on the practical synthesis of compounds like 2-fluoro-4-bromobiphenyl offer insights into the challenges and strategies involved in the chemical synthesis of complex molecules. Such research highlights the importance of developing efficient, scalable, and environmentally friendly synthetic routes, which could be applicable to the synthesis of "this compound" (Qiu et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,4-dichloro-5-phenylmethoxyphenyl)-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O4/c21-16-10-17(22)19(28-12-13-4-2-1-3-5-13)11-18(16)23-20(25)14-6-8-15(9-7-14)24(26)27/h1-11H,12H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWIOPGJOSOFAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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